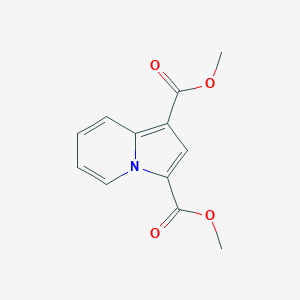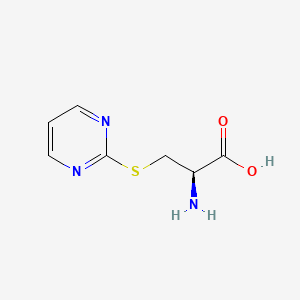![molecular formula C19H13NO6 B12908616 (4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate is a complex organic compound characterized by its unique structural features. This compound contains a biphenyl core substituted with formyl and nitro groups, and a furan ring esterified with a carboxylate group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate typically involves multi-step organic reactions. One common approach is the nitration of biphenyl derivatives followed by formylation. The furan-3-carboxylate moiety can be introduced through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, followed by esterification. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products Formed
Oxidation: Formation of (4-Carboxyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate.
Reduction: Formation of (4-Formyl-5-amino-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and material science.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro and formyl groups can interact with biological targets, leading to various bioactivities.
Medicine
In medicine, (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate and its derivatives are explored for drug development. Their ability to modulate biological pathways makes them candidates for therapeutic agents.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its structural properties contribute to the enhancement of material performance.
Wirkmechanismus
The mechanism of action of (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components. The formyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl benzoate: Similar structure but with a benzoate ester instead of a furan-3-carboxylate.
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl acetate: Contains an acetate ester, offering different reactivity and properties.
Uniqueness
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate is unique due to the presence of both a furan ring and a biphenyl core with formyl and nitro substituents. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H13NO6 |
|---|---|
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
(5-formyl-4-nitro-2-phenylphenyl)methyl furan-3-carboxylate |
InChI |
InChI=1S/C19H13NO6/c21-10-15-8-16(12-26-19(22)14-6-7-25-11-14)17(9-18(15)20(23)24)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI-Schlüssel |
JJMOLBVXYGCFED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2COC(=O)C3=COC=C3)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)

![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)


![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)

